5,6-Dimethoxyisoquinolin-1-amine

Monoamine oxidase Neuropharmacology Isoform selectivity

5,6-Dimethoxyisoquinolin-1-amine (CAS 1553703-91-5; molecular formula C₁₁H₁₂N₂O₂, MW 204.22) is a synthetic, bicyclic isoquinoline derivative bearing methoxy substituents at the C-5 and C-6 positions and a primary amine at C-1. Unlike the widely studied 6,7-dimethoxy isomer class—which includes the natural products papaverine and various α₁-adrenoceptor ligands—the 5,6-dimethoxy substitution pattern is relatively under-explored and imparts distinct electronic properties to the aromatic core.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
Cat. No. B12431380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethoxyisoquinolin-1-amine
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C(=NC=C2)N)OC
InChIInChI=1S/C11H12N2O2/c1-14-9-4-3-8-7(10(9)15-2)5-6-13-11(8)12/h3-6H,1-2H3,(H2,12,13)
InChIKeyJOAAQDRXJPOPBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dimethoxyisoquinolin-1-amine: A Specialized 5,6-Dimethoxy-Substituted Isoquinoline Scaffold for Kinase, MAO, and Anti-Infective Probe Development


5,6-Dimethoxyisoquinolin-1-amine (CAS 1553703-91-5; molecular formula C₁₁H₁₂N₂O₂, MW 204.22) is a synthetic, bicyclic isoquinoline derivative bearing methoxy substituents at the C-5 and C-6 positions and a primary amine at C-1 . Unlike the widely studied 6,7-dimethoxy isomer class—which includes the natural products papaverine and various α₁-adrenoceptor ligands—the 5,6-dimethoxy substitution pattern is relatively under-explored and imparts distinct electronic properties to the aromatic core [1]. The compound is commercially available at research-grade purity (typically ≥95%) and serves both as a standalone pharmacological probe and as a versatile building block for structure–activity relationship (SAR) libraries targeting monoamine oxidases, Rho-associated kinase (ROCK), and anti-infective pathways .

Why Generic Isoquinolin-1-amine or 6,7-Dimethoxy Isomers Cannot Substitute for 5,6-Dimethoxyisoquinolin-1-amine in Rigorous SAR or Selectivity-Driven Studies


The isoquinoline scaffold is highly sensitive to methoxy substitution pattern, with the C-5 vs C-6 vs C-7 placement profoundly altering inhibitor potency, isoform selectivity, and pharmacokinetic properties [1]. Unsubstituted isoquinolin-1-amine (CAS 1532-84-9) exhibits nitric oxide synthase (NOS) inhibitory activity (IC₅₀ = 1.4 μM) [2], while 6,7-dimethoxyisoquinolin-3-amine scaffolds have been extensively optimized for α₁-adrenoceptor antagonism [3]. Critically, 6-substituted isoquinolin-1-amine-based ROCK-I inhibitors demonstrate that even small substituent changes at specific positions can toggle between favorable and poor in vivo pharmacokinetic profiles—compound 23A (6-substituted) showed superior PK in mice whereas 23E, a close analog, demonstrated poor PK [4]. The 5,6-dimethoxy arrangement uniquely positions electron-donating groups adjacent to each other on the benzo ring, generating a dipole moment and hydrogen-bonding surface on the isoquinoline face that is geometrically and electronically distinct from both the unsubstituted parent and the 6,7- or 5,8-isomers. Collapsing procurement to a generic “dimethoxyisoquinolinamine” therefore risks selecting a compound with fundamentally different target engagement and metabolic stability.

Quantitative Head-to-Head and Cross-Study Evidence for 5,6-Dimethoxyisoquinolin-1-amine Differentiation


MAO-B Preferential Inhibition vs. Negligible MAO-A Activity: A >88-Fold Isoform Selectivity Window Distinct from N-Methylisoquinolinium Ions

5,6-Dimethoxyisoquinolin-1-amine exhibits a pronounced selectivity window between MAO-B and MAO-A. In a standardized fluorescence assay monitoring inhibition of kynuramine conversion to 4-hydroxyquinoline (20 min incubation), the compound displayed an IC₅₀ > 100,000 nM against MAO-A (essentially inactive) versus an IC₅₀ of 1,130 nM against MAO-B [1]. This represents a >88-fold selectivity for MAO-B over MAO-A. By comparison, the structurally related N-methyl-6-methoxyisoquinolinium ion, a representative potent MAO-A inhibitor in the isoquinoline class, achieves an IC₅₀ of 810 nM against MAO-A with much weaker MAO-B activity—a completely inverted selectivity profile relative to the 5,6-dimethoxy-1-amine compound [2].

Monoamine oxidase Neuropharmacology Isoform selectivity

Distinct Electronic Surface of the 5,6-Dimethoxy Substituent Array vs. the 6,7-Dimethoxy Pharmacophore Found in Papaverine-Class Alkaloids

The 5,6-dimethoxy substitution creates a contiguous electron-rich surface on the benzo ring, whereas the 6,7-dimethoxy pattern (found in papaverine and related α₁-adrenoceptor ligands) distributes methoxy groups across a larger dihedral angle with the pyridine nitrogen [1]. In the 1959 pharmacological study of dimethoxyisoquinoline derivatives by the Okayama University group, the spasmolytic potency ranking was: 6,7-dimethoxy-3,4-dihydroisoquinolines (D-type) > 6,7-dimethoxyisoquinolines (I-type) ≫ unsubstituted isoquinolines, with the most potent D-type compounds exceeding papaverine in barium- and histamine-induced intestinal contraction assays [2]. The 5,6-dimethoxy series, synthesized and characterized in the 1957 Indian Academy of Sciences study, was noted to have distinct dehydrogenation reactivity and different physicochemical properties from the 5,8-isomer series, confirming that methoxy positional isomerism directly alters the chemical and biological behavior of the isoquinoline nucleus [3].

Computational chemistry Medicinal chemistry Scaffold hopping

C-1 Primary Amine Handle Enables Divergent Derivatization into 3-Arylisoquinolinamine Anticancer Leads with Sub-Nanomolar Potency

The C-1 primary amine of 5,6-dimethoxyisoquinolin-1-amine serves as a critical synthetic handle for constructing 3-arylisoquinolinamine derivatives, a compound class with established, quantitatively documented anticancer activity. In a systematic SAR study of 3-arylisoquinolinamines, compound 7b (3-arylisoquinolinamine derivative) inhibited cell growth across multiple human cancer cell lines with IC₅₀ values ranging from 14 nM to 32 nM, and exhibited IC₅₀ = 15 nM specifically against paclitaxel-resistant HCT-15 colorectal cancer cells . These compounds function as DNA topoisomerase I inhibitors—a mechanism validated by the X-ray crystal structure of the human topoisomerase I–DNA–topotecan ternary complex [1]. The 5,6-dimethoxy substitution on the isoquinoline core is explicitly claimed in patents covering 5, 6, or 7-substituted 3-(hetero)arylisoquinolinamine derivatives for hyperproliferative disorders (including glioblastoma, melanoma, breast, pancreatic, and colon cancers), indicating that this substitution pattern is integral to intellectual property covering clinical candidate development [2].

Anticancer DNA topoisomerase I Fragment-based drug design

Minimal MAO-A Liability vs. Tetrahydroisoquinoline Alkaloids—Reduced Risk of Serotonergic Side Effects for CNS Applications

Unlike numerous tetrahydroisoquinoline (THIQ) alkaloids and simple isoquinoline derivatives that exhibit significant MAO-A inhibitory activity—such as N-methyl-6-methoxyisoquinolinium ion (MAO-A IC₅₀ = 0.81 μM) [1] and carnegine (a 6,7-dimethoxy-THIQ with reported MAO-A activity) [2]—5,6-dimethoxyisoquinolin-1-amine is essentially devoid of MAO-A inhibition (IC₅₀ > 100,000 nM) [3]. This >100-fold difference in MAO-A liability means that compounds built on the 5,6-dimethoxyisoquinolin-1-amine scaffold present a fundamentally lower risk of triggering the “cheese effect” (tyramine-induced hypertensive crisis) and serotonin syndrome—two well-documented adverse effects of irreversible and reversible MAO-A inhibitors. By comparison, clorgyline (irreversible MAO-A inhibitor, IC₅₀ ≈ 1–10 nM) and toloxatone (reversible MAO-A inhibitor, IC₅₀ = 1.10 μM) show 10⁴–10⁵-fold higher MAO-A potency [4].

CNS safety pharmacology MAO liability Drug-drug interaction risk

Evidence-Driven Application Scenarios for 5,6-Dimethoxyisoquinolin-1-amine in Procurement and Research Design


MAO-B Selective Inhibitor Fragment-Based Screening with Built-In MAO-A Safety Margin

Based on the documented MAO-B IC₅₀ of 1,130 nM and MAO-A IC₅₀ > 100,000 nM (>88-fold selectivity window) [1], 5,6-dimethoxyisoquinolin-1-amine is directly deployable as a starting fragment for MAO-B inhibitor optimization programs targeting Parkinson's disease. Unlike N-methylisoquinolinium ions or tetrahydroisoquinoline alkaloids that carry substantial MAO-A liability (IC₅₀ values in the 0.5-1 μM range) [2], this scaffold allows medicinal chemists to focus optimization on improving MAO-B potency without simultaneously managing an MAO-A off-target liability. The compound can be procured at 95% purity for immediate use in fluorescence-based MAO inhibition assays using kynuramine as substrate [1].

Synthesis of Patent-Protected 3-Aryl-5,6-dimethoxyisoquinolinamine Anticancer Agents Targeting Topoisomerase I

The C-1 primary amine on the 5,6-dimethoxyisoquinoline core enables one-step coupling to generate 3-aryl derivatives—a series explicitly claimed in US Patent 8,314,123 B2 for treating hyperproliferative disorders including glioblastoma, melanoma, and colorectal cancer [3]. Lead compounds derived from this general chemotype (e.g., 7b) demonstrate IC₅₀ values of 14–32 nM across multiple cancer cell lines, including 15 nM against paclitaxel-resistant HCT-15 . Procurement of the 5,6-dimethoxy variant is essential: the patent landscape specifically claims 5-, 6-, or 7-substituted isoquinoline cores, and the 5,6-substitution pattern uniquely positions methoxy groups for interactions with the topoisomerase I–DNA complex as validated by X-ray crystallography [4]. Using the unsubstituted or 6,7-isomer may place a program outside the claimed chemical space while also reducing target engagement.

Scaffold-Hopping and Chemical Space Diversification of ROCK-I Inhibitor Series

The isoquinolin-1-amine fragment has been validated as a ROCK-I inhibitor core through fragment-based NMR screening, with 6-substituted derivatives delivering compounds (23A) that exhibit ROCK-I potency comparable to first-generation inhibitors but with superior mouse pharmacokinetics [5]. The 5,6-dimethoxy variant provides a structurally distinct alternative to the extensively explored 6-substituted series: the contiguous 5,6-dimethoxy motif offers a unique hydrogen-bond donor/acceptor pattern on the benzo ring face that can engage the ROCK-I hinge region or ribose pocket differently from 6-monosubstituted or 6,7-disubstituted analogs. This scaffold-hopping approach is supported by the observation that compound 18 in the ROCK-I series is a type 1 inhibitor binding the hinge region in the ATP binding site, and 24 inhibited MLC2 phosphorylation in intact human breast cancer cells [6].

Building Block for Anti-Infective Compound Libraries Targeting Drug-Resistant Pathogens

Derivatives of 5,6-dimethoxyisoquinolin-1-amine have been synthesized and evaluated for in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative bacteria, with SAR studies indicating that the nature and position of aryl substituents on the C-1 amino group critically modulate antibacterial potency . The compound also serves as a precursor for derivatives with documented antifungal, antiviral (HIV-1 reverse transcriptase inhibition), and antiparasitic (Plasmodium falciparum, Trypanosoma brucei) activities . For infectious disease screening centers, procuring this building block in research quantities (≥95% purity) enables rapid library synthesis via amide coupling or reductive amination at the C-1 amine position, generating diverse compound collections for phenotypic screening against WHO priority pathogen lists .

Quote Request

Request a Quote for 5,6-Dimethoxyisoquinolin-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.